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molecular formula C13H12N2O5S B8808557 N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide

N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B8808557
M. Wt: 308.31 g/mol
InChI Key: DOFJKIFMXFUSCX-UHFFFAOYSA-N
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Patent
US08673910B2

Procedure details

N-(3-methoxy-phenyl)-4-nitro-benzenesulfonamide (RK1-1-27D) I This compound was prepared according to the procedure described for compound 11a except using m-anisidine. Recrystallization from DCM/Hexanes obtained the required product as brown-yellow needles (202 mg, 73%). Mp=96-98° C.; 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=9.0 Hz, 2H), 7.94 (d, J=9.0 Hz, 2H), 7.16 (t, J=8.0 Hz, 1H), 6.73-6.70 (m, 2H), 6.60-6.58 (m, 2H), 3.76 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([NH:9][S:10]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.[N+](C1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1)([O-])=O.[CH3:42][O:43]C1C=CC=C(N)C=1>>[CH3:42][O:43][C:4]1[CH:3]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:9][S:10]([C:13]1[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=1)(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallization from DCM/Hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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